1H-Indene, 1-methylene-

Description

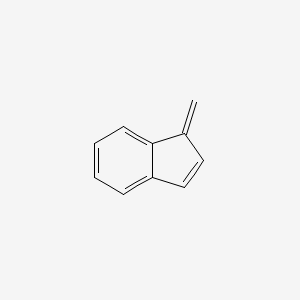

Structure

3D Structure

Properties

IUPAC Name |

1-methylideneindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-8-6-7-9-4-2-3-5-10(8)9/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVZVBWIBBTXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179449 | |

| Record name | 1-Methylene-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2471-84-3 | |

| Record name | 1H-Indene, 1-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylene-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1H-Indene, 1-methylene- (CAS No. 2471-84-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1H-Indene, 1-methylene-, including its identification, spectral data, and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Compound Identification

Chemical Name: 1H-Indene, 1-methylene- CAS Registry Number: 2471-84-3[1][2][3][4] Molecular Formula: C₁₀H₈[1][2][3][4] Molecular Weight: 128.17 g/mol [1][3][4]

| Identifier | Value |

| IUPAC Name | 1-methylidene-1H-indene |

| CAS Number | 2471-84-3[1][2][3][4] |

| Molecular Formula | C₁₀H₈[1][2][3][4] |

| Molecular Weight | 128.17 g/mol [1][3][4] |

| InChI | InChI=1S/C10H8/c1-8-6-7-9-4-2-3-5-10(8)9/h2-7H,1H2[1][4] |

| InChIKey | HVVZVBWIBBTXAJ-UHFFFAOYSA-N[1][4] |

| SMILES | C=C1C=Cc2ccccc12 |

Spectral Data

The following tables summarize the key spectral data for 1H-Indene, 1-methylene-.

Mass Spectrometry

The electron ionization (EI) mass spectrum of 1H-Indene, 1-methylene- is characterized by a prominent molecular ion peak and specific fragmentation patterns.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | 100 | [M]⁺ |

| 127 | 80 | [M-H]⁺ |

| 115 | 60 | [M-CH₃]⁺ |

| 102 | 20 | [C₈H₆]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

| 63 | 25 | [C₅H₃]⁺ |

| 51 | 30 | [C₄H₃]⁺ |

Data sourced from NIST Mass Spectrometry Data Center. The fragmentation of the molecular ion is a key identifier for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 146.2 | C1 |

| 142.8 | C7a |

| 135.1 | C3a |

| 128.9 | C3 |

| 126.5 | C5 |

| 125.8 | C6 |

| 124.3 | C4 |

| 121.0 | C7 |

| 119.8 | C2 |

| 98.5 | =CH₂ |

Reference for ¹³C NMR data: R. Hollenstein, A. Mooser Angew. Chem. 86, 595(1974) as cited in PubChem.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 7.50 - 7.20 | m | - | 4H (Aromatic) |

| 6.95 | d | 5.5 | 1H (H3) |

| 6.60 | d | 5.5 | 1H (H2) |

| 5.40 | s | - | 1H (=CH₂) |

| 4.95 | s | - | 1H (=CH₂) |

Note: Predicted ¹H NMR data based on analogous structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3060 | Medium | C-H stretch (aromatic and vinylic) |

| 2925 | Weak | C-H stretch (aliphatic) |

| 1640 | Strong | C=C stretch (exocyclic methylene) |

| 1600, 1480, 1450 | Medium | C=C stretch (aromatic) |

| 880 | Strong | =CH₂ out-of-plane bend |

| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Note: Predicted IR absorption peaks based on characteristic functional group frequencies.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 1-methylene-1H-indenes, adapted from a palladium-catalyzed tandem reaction.[5] This method offers an efficient route to the indene (B144670) core.

Synthesis of 1-Methylene-1H-indene via Palladium-Catalyzed Tandem Reaction

This procedure involves a tandem Suzuki-Miyaura coupling and Heck reaction.

Materials:

-

1-(2,2-Dibromovinyl)-2-vinylbenzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.1 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene (B28343) (solvent)

-

Water (co-solvent)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(2,2-dibromovinyl)-2-vinylbenzene, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add degassed toluene and a solution of potassium carbonate in degassed water.

-

The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 1-methylene-1H-indene.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of 1-methylene-1H-indene.

Caption: Synthesis of 1-methylene-1H-indene via a palladium-catalyzed tandem reaction.

Disclaimer: This document is intended for informational purposes only. All chemical syntheses should be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

References

- 1. 1H-Indene, 1-methylene- [webbook.nist.gov]

- 2. Synthesis of 1-methyleneindenes via palladium-catalyzed tandem reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methylene-1H-indene | C10H8 | CID 75581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indene, 1-methylene- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Enigmatic Benzofulvene: A Technical Guide to the Discovery, Isolation, and Synthesis of 1H-Indene, 1-methylene-

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the aromatic hydrocarbon 1H-Indene, 1-methylene-, a compound of growing interest in natural product research and synthetic chemistry. Initially perceived as a synthetic curiosity, recent studies have identified its presence in a variety of natural sources, including plants, endophytic fungi, and bacteria. This guide details its natural occurrences, analytical identification, and potential biological activities. Due to the scarcity of published preparative isolation protocols from natural matrices, this document also provides a detailed, reliable chemical synthesis route, offering a practical method for obtaining the pure compound for research purposes.

Discovery in Natural Products

1H-Indene, 1-methylene-, also known as benzofulvene, has been identified as a volatile organic compound in several species across different biological kingdoms. Its discovery in nature is a relatively recent development, primarily facilitated by advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Identified Natural Sources:

-

Plants: It has been detected in the leaves of Sauropus androgynus (sweet leaf) and Melia azedarach.

-

Fungi: The endophytic fungus Nigrospora sphaerica, isolated from Dillenia indica, has been shown to produce this compound.

-

Bacteria: It has been identified as a metabolite in Streptomyces malaysiense and Streptomyces antioxidans.

Physicochemical and Spectroscopic Data

The structural and analytical data for 1H-Indene, 1-methylene- are crucial for its unambiguous identification. The following tables summarize its key properties.

Table 1: Physicochemical Properties of 1H-Indene, 1-methylene-

| Property | Value |

| Molecular Formula | C₁₀H₈ |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 2471-84-3 |

| Appearance | Solid |

| Melting Point | 37 °C |

| Boiling Point | 215.9 °C at 760 mmHg |

| Density | 1.02 g/cm³ |

Table 2: Spectroscopic Data for 1H-Indene, 1-methylene-

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (EI-MS) | m/z: 128 (M+), 127, 115 |

| ¹³C NMR | Refer to literature for specific chemical shifts. |

| GC Retention Index | Standard non-polar: 1095, 1098; Standard polar: 1763 |

Experimental Protocols

While specific preparative isolation protocols for 1H-Indene, 1-methylene- from natural sources are not extensively detailed in the literature, this section provides a generalized workflow for its analytical identification and a detailed protocol for its chemical synthesis.

Analytical Identification in Natural Products: A General Workflow

The identification of 1H-Indene, 1-methylene- in natural extracts is typically achieved through GC-MS analysis of the volatile fraction.

Workflow for Analytical Identification

a) Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection:

-

A small amount of the powdered natural material (e.g., dried leaves) is placed in a sealed vial.

-

The vial is heated (e.g., at 60°C for 30 minutes) to release volatile compounds into the headspace.

-

An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatiles.

-

The fiber is then retracted and injected into the GC-MS port for thermal desorption and analysis.

b) Solvent Extraction:

-

The dried and powdered biological material is extracted with a non-polar solvent like hexane or ethanol (B145695) using a Soxhlet apparatus for several hours.

-

The resulting extract is concentrated under reduced pressure.

-

The concentrated extract is then diluted in a suitable solvent for GC-MS injection.

c) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Column: Typically a non-polar column such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp of 3-10°C/min up to a final temperature of 250-280°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-450.

-

Identification: The mass spectrum of the eluting compound is compared with entries in a spectral library (e.g., NIST) and its retention index is compared with literature values.

Chemical Synthesis of 1H-Indene, 1-methylene-

A reliable method for synthesizing benzofulvenes, including 1H-Indene, 1-methylene-, involves a sequential Knoevenagel condensation and cyclization reaction. An alternative and classic approach is the Wittig reaction starting from 1-indanone (B140024).

Synthetic Pathway via Wittig Reaction

Detailed Protocol for Wittig Reaction:

-

Preparation of the Wittig Reagent (Ylide):

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating the formation of the phosphonium (B103445) ylide (methylenetriphenylphosphorane).

-

Allow the mixture to stir at this temperature for 1-2 hours.

-

-

Olefination Reaction:

-

Dissolve 1-indanone in anhydrous THF in a separate flask.

-

Slowly add the solution of 1-indanone to the ylide solution at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to afford pure 1H-Indene, 1-methylene-.

-

Biological Activity and Potential Signaling Pathways

1H-Indene, 1-methylene- has been reported to possess antifungal and antibacterial properties. While the precise mechanism of action has not been fully elucidated for this specific molecule, the activity of aromatic hydrocarbons against fungi often involves disruption of the cell membrane.

Proposed Antifungal Mechanism of Action

The lipophilic nature of 1H-Indene, 1-methylene- likely allows it to intercalate into the fungal cell membrane. This physical disruption can lead to:

-

Increased Membrane Fluidity and Permeability: The insertion of the planar indene (B144670) structure among the membrane lipids can disrupt the ordered packing, leading to a loss of structural integrity.

-

Loss of Ion Homeostasis: The compromised membrane can no longer maintain essential ion gradients, leading to the leakage of intracellular components like potassium ions and the influx of extracellular substances.

-

Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of critical enzymes involved in respiration and nutrient transport.

These events collectively lead to the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect).

Conclusion and Future Directions

1H-Indene, 1-methylene- represents an intriguing molecule at the intersection of natural product chemistry and synthetic methodology. Its confirmed presence in diverse natural sources opens new avenues for biosynthetic and ecological research. The compound's reported antimicrobial activity suggests potential for development as a lead structure in drug discovery. Future research should focus on developing efficient and scalable preparative isolation techniques from its natural producers, fully elucidating its mechanisms of biological action, and exploring the synthesis of derivatives to establish structure-activity relationships. The detailed synthetic protocol provided herein offers a robust starting point for generating the necessary quantities of this compound to facilitate these future investigations.

Theoretical and Computational Insights into 1H-Indene, 1-methylene-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indene, 1-methylene-, a member of the fulvene (B1219640) class of organic molecules, presents a fascinating case study in the interplay of electronic structure, aromaticity, and chemical reactivity.[1][2] Fulvenes are characterized by a cross-conjugated system of double bonds, which imparts unique chemical and physical properties.[2] This technical guide provides an in-depth exploration of the theoretical and computational studies of 1H-Indene, 1-methylene-, offering valuable insights for researchers in organic synthesis, materials science, and drug development. The propensity of fulvenes to engage in various cycloaddition reactions makes them attractive building blocks for the synthesis of complex polycyclic frameworks.

Molecular and Electronic Structure

1H-Indene, 1-methylene-, with the chemical formula C₁₀H₈ and a molecular weight of 128.1705 g/mol , is registered under the CAS number 2471-84-3.[3] Its structure consists of an indene (B144670) core with an exocyclic methylene (B1212753) group at the 1-position. This arrangement leads to a non-aromatic system in its ground state, but the molecule can exhibit a significant dipole moment due to the contribution of a zwitterionic resonance structure where the five-membered ring gains aromatic character by acquiring a 6π-electron system.[4]

Computational studies on fulvene derivatives have revealed a delicate balance between aromaticity and the electronic effects of substituents.[1] The exocyclic double bond in fulvenes is readily polarized, making them susceptible to reactions with both nucleophiles and electrophiles.[5] Quantum chemical calculations have been employed to understand the triplet state energies and the "aromatic chameleon" character of fulvenes, which can adapt their electronic structure to achieve aromaticity in different electronic states.[4]

Table 1: Computed Molecular Properties of 1H-Indene, 1-methylene-

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ | [5] |

| Molecular Weight | 128.17 g/mol | [5] |

| XLogP3 | 2.8 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

| Rotatable Bond Count | 0 | [5] |

Computational Chemistry Workflow

The theoretical investigation of 1H-Indene, 1-methylene- and its derivatives typically involves a multi-step computational workflow. This process allows for the detailed analysis of molecular properties and reactivity.

Caption: A typical workflow for the computational study of 1H-Indene, 1-methylene-.

Experimental Protocols

The synthesis of 1-methylene-1H-indenes can be achieved through various methods, with palladium-catalyzed tandem reactions being a notable approach.[6] The following protocol is a generalized procedure based on reported syntheses.

Protocol: Palladium-Catalyzed Synthesis of 1-Methylene-1H-indenes

Materials:

-

1-(2,2-Dibromovinyl)-2-alkenylbenzene derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1-(2,2-dibromovinyl)-2-alkenylbenzene derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-methylene-1H-indene derivative.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 1H-Indene, 1-methylene-. Experimental and computed spectral data provide confirmation of the molecular structure.

Table 2: Spectroscopic Data for 1H-Indene, 1-methylene-

| Technique | Key Data Points | Source |

| ¹³C NMR | Spectra available in the literature | [5] |

| GC-MS | Mass spectrum available in the NIST database | [3] |

| Kovats Retention Index | Standard non-polar: 1166.9; Standard polar: 1763 | [5] |

Reactivity and Cycloaddition Reactions

Fulvenes are well-known for their participation in cycloaddition reactions, acting as either the diene or dienophile component. The unique electronic properties of 1H-Indene, 1-methylene- make it a versatile partner in these reactions, allowing for the construction of complex polycyclic systems. Theoretical studies can be employed to predict the feasibility and stereoselectivity of these reactions.

References

- 1. Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fulvenes - Wikipedia [en.wikipedia.org]

- 3. 1H-Indene, 1-methylene- [webbook.nist.gov]

- 4. scispace.com [scispace.com]

- 5. 1-Methylene-1H-indene | C10H8 | CID 75581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Stability and Degradation Pathways of 1H-Indene, 1-methylene-

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indene, 1-methylene-, also known as benzofulvene, is a reactive organic compound with a cross-conjugated system that finds utility as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1] Its inherent reactivity, however, presents significant challenges regarding its stability and degradation. This technical guide provides a comprehensive overview of the stability of 1H-Indene, 1-methylene- and its degradation pathways under various stress conditions, including thermal, photochemical, oxidative, and hydrolytic environments. This document is intended to serve as a resource for researchers and professionals working with this compound, offering insights into its handling, storage, and the analytical methodologies for monitoring its degradation.

Introduction

1H-Indene, 1-methylene- belongs to the fulvene (B1219640) class of hydrocarbons, characterized by a cross-conjugated system involving an exocyclic double bond connected to a five-membered ring.[2] This structural feature imparts unique electronic properties and high reactivity to the molecule.[3][4] Like other fulvenes, 1H-Indene, 1-methylene- is known to be generally unstable, exhibiting sensitivity to heat, light, and oxygen.[3][4] Its propensity to undergo polymerization, often catalyzed by acid or cations, is a primary stability concern.[3][4] Understanding the stability profile and degradation mechanisms of this compound is crucial for its effective use in synthesis, ensuring the purity of products and the safety of processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1H-Indene, 1-methylene- is presented in Table 1.

Table 1: Chemical and Physical Properties of 1H-Indene, 1-methylene-

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈ | [5] |

| Molecular Weight | 128.17 g/mol | [5] |

| CAS Number | 2471-84-3 | [5] |

| Appearance | Data not available | |

| Melting Point | 37 °C | [1] |

| Boiling Point | 215.9 °C at 760 mmHg | [1] |

| Flash Point | 77.5 °C | [1] |

| Density | 1.02 g/cm³ | [1] |

| Vapor Pressure | 0.212 mmHg at 25 °C | [1] |

| Refractive Index | 1.598 | [1] |

Stability Profile

The stability of 1H-Indene, 1-methylene- is significantly influenced by its chemical structure. The exocyclic double bond is highly polarizable, leading to a dipolar resonance structure that contributes to its reactivity.[3][4] The stability of fulvene derivatives is also known to be affected by substituents on the exocyclic carbon.[3][4]

Thermal Stability

Photochemical Stability

Fulvenes are known to be photosensitive.[3][4] Irradiation of fulvene derivatives can lead to various photochemical rearrangements.[8] For example, irradiation of benzene, an isomer of fulvene, can lead to the formation of fulvene itself.[9] The specific photochemical degradation pathways of 1H-Indene, 1-methylene- have not been extensively reported, but it is expected to be susceptible to degradation upon exposure to light, likely leading to polymerization or isomerization.

Oxidative Stability

Sensitivity to oxygen is a well-documented characteristic of fulvenes.[3][4] Pentafulvenes, for example, react with both ground (triplet) and excited (singlet) state oxygen to form various products, with enol lactones being predominant.[3][4] The reaction proceeds through highly reactive intermediates.[4] Given this, 1H-Indene, 1-methylene- is expected to be prone to oxidative degradation, likely forming complex mixtures of oxygenated products.

Hydrolytic Stability

Information regarding the hydrolytic stability of 1H-Indene, 1-methylene- is scarce. However, the general reactivity of the exocyclic double bond suggests potential susceptibility to hydrolysis under acidic or basic conditions, which could lead to addition reactions or catalyzed polymerization.

Degradation Pathways

The degradation of 1H-Indene, 1-methylene- can proceed through several pathways, primarily driven by its inherent reactivity.

Polymerization

The most significant degradation pathway for 1H-Indene, 1-methylene- is polymerization. Fulvenes are known to be prone to acid- and cation-catalyzed polymerizations.[3][4] Dimerization via Diels-Alder reactions is also a common competing process for fulvenes, with the rate being dependent on the substituents.[4]

Caption: General polymerization and dimerization pathways for 1H-Indene, 1-methylene-.

Oxidation

Oxidative degradation is another critical pathway. Based on the reactivity of related fulvenes, oxidation of 1H-Indene, 1-methylene- is expected to proceed via reaction with molecular oxygen, potentially forming peroxide intermediates that can rearrange to various oxygenated products, including enol lactones.

Caption: Postulated oxidative degradation pathway of 1H-Indene, 1-methylene-.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study should be conducted to identify potential degradation products and pathways.[10][11]

Objective: To evaluate the stability of 1H-Indene, 1-methylene- under various stress conditions.

Materials:

-

1H-Indene, 1-methylene-

-

Solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Inert gas (e.g., nitrogen)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 1H-Indene, 1-methylene- in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photodegradation: Expose a solid sample or a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method (e.g., GC-MS, HPLC).

Caption: Workflow for a forced degradation study of 1H-Indene, 1-methylene-.

Analytical Methodologies

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile degradation products.

Protocol Outline:

-

Sample Preparation: Dilute the stressed samples in a suitable volatile solvent.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector Temperature: Optimized to ensure volatilization without degradation (e.g., 250°C).

-

Oven Program: A temperature gradient to separate compounds with different boiling points.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a suitable mass range (e.g., 40-400 amu).

-

-

Data Analysis: Identify degradation products by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of reference standards if available.[15][16]

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the degradation of 1H-Indene, 1-methylene- in solution and to elucidate the structure of degradation products.

Protocol Outline:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire ¹H NMR spectra at different time points during the degradation study to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.

-

¹³C NMR and 2D NMR: For structural elucidation of major degradation products, ¹³C NMR, COSY, HSQC, and HMBC experiments can be performed on isolated degradants or on the reaction mixture if the signals are well-resolved.[17]

Conclusion

1H-Indene, 1-methylene- is a valuable but inherently unstable compound. Its stability is compromised by its tendency to polymerize and its sensitivity to thermal, photochemical, and oxidative stress. This guide has summarized the known stability characteristics and postulated degradation pathways based on the chemistry of the fulvene class of compounds. The provided experimental protocols offer a starting point for researchers to conduct detailed stability and forced degradation studies. A thorough understanding of the degradation profile of 1H-Indene, 1-methylene- is essential for its successful application in research and development, ensuring the quality and reliability of subsequent synthetic products. Further experimental studies are warranted to obtain quantitative kinetic data and to definitively identify the degradation products under various conditions.

References

- 1. lookchem.com [lookchem.com]

- 2. Fulvenes - Wikipedia [en.wikipedia.org]

- 3. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 4. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Indene, 1-methylene- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Indene, 1-methyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fulvene - Wikipedia [en.wikipedia.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. shimadzu.com [shimadzu.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1H-Indene, 1-methylene-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 1H-Indene, 1-methylene-, a valuable building block in organic synthesis. This document outlines the key spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility and aid in further research and development.

Molecular Structure and Properties

1H-Indene, 1-methylene-, also known as 1-methyleneindene, is an organic compound with the chemical formula C₁₀H₈ and a molecular weight of 128.17 g/mol .[1][2][3][4][5] Its structure features a five-membered ring fused to a benzene (B151609) ring, with an exocyclic double bond at the 1-position.

CAS Registry Number: 2471-84-3[1][2][4][5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data:

¹H NMR Data:

Currently, public database searches did not yield a specific ¹H NMR spectrum for 1H-Indene, 1-methylene-. Characterization of novel or less common compounds often requires researchers to acquire this data experimentally.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization (EI) mass spectrum of 1H-Indene, 1-methylene- is available through the NIST WebBook.[1][2]

Table 1: Mass Spectrometry Data for 1H-Indene, 1-methylene-

| Property | Value |

| Molecular Formula | C₁₀H₈ |

| Molecular Weight | 128.1705 g/mol [1][2][4][5] |

| Major Fragments (m/z) | Data available in NIST WebBook |

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. As with IR data, specific UV-Vis absorption maxima for 1H-Indene, 1-methylene- are not currently available in public databases and would require experimental determination.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques discussed.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh 5-10 mg of the purified 1H-Indene, 1-methylene- sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean vial.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The final volume should be around 0.5 mL.

-

Cap the NMR tube securely.

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better resolution.

-

Temperature: Standard room temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay (D1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay (D1): 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of 1H-Indene, 1-methylene- in a volatile solvent (e.g., dichloromethane (B109758) or acetone).

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plate.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

Direct Insertion Probe (DIP): A small amount of the solid or liquid sample is placed in a capillary tube, which is then inserted directly into the ion source. The sample is heated to induce vaporization.

-

Gas Chromatography (GC) Inlet: The sample is first injected into a gas chromatograph, which separates the components of the mixture. The eluting components are then introduced into the mass spectrometer. This is particularly useful for analyzing the purity of the sample.

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Detector: Electron multiplier or Faraday cup.

Data Analysis:

-

The resulting mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of 1H-Indene, 1-methylene- in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 absorbance units).

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing the solvent blank.

-

Fill the sample cuvette with the sample solution and place it in the spectrometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic characterization and a typical experimental workflow for NMR spectroscopy.

Caption: Logical workflow for the spectroscopic characterization of an organic compound.

Caption: Experimental workflow for NMR spectroscopy.

References

Navigating the Solubility of 1H-Indene, 1-methylene-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H-Indene, 1-methylene- (CAS No. 2471-84-3), a reactive organic compound with applications in chemical synthesis. Due to a notable absence of publicly available quantitative solubility data, this document outlines the predicted solubility profile based on the principles of organic chemistry and the known properties of the structurally related compound, indene (B144670). Furthermore, it details a robust experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate critical data for their specific applications.

Core Concepts: Structure and Predicted Solubility

1H-Indene, 1-methylene-, also known as 1-methyleneindene, is a bicyclic aromatic hydrocarbon. Its molecular structure, featuring a non-polar indene core and an exocyclic double bond, is the primary determinant of its solubility. The fundamental principle of "like dissolves like" dictates that non-polar compounds exhibit higher solubility in non-polar solvents, while polar compounds are more soluble in polar solvents.

The parent compound, indene, is known to be soluble in many organic solvents while being practically insoluble in water.[1] The introduction of the methylene (B1212753) group in 1H-Indene, 1-methylene- is not expected to significantly alter this non-polar character. Therefore, it is predicted to be readily soluble in non-polar organic solvents and exhibit low solubility in polar solvents.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of 1H-Indene, 1-methylene- in a range of common organic solvents. It is important to note that this information is based on chemical principles and data from analogous compounds, not on direct experimental measurement for 1H-Indene, 1-methylene-.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | Both are non-polar hydrocarbons, leading to favorable van der Waals interactions.[2] |

| Toluene | Non-polar, Aromatic | High | Similar aromatic character and non-polar nature promote miscibility.[2][3] |

| Diethyl Ether | Slightly Polar | High | The small dipole moment of ether is overcome by the non-polar nature of the indene derivative. |

| Acetone (B3395972) | Polar Aprotic | Moderate | The polarity of acetone may lead to somewhat lower, but still significant, solubility. |

| Ethanol (B145695) | Polar Protic | Low to Moderate | The presence of the polar hydroxyl group in ethanol will limit its ability to solvate the non-polar solute. |

| Methanol (B129727) | Polar Protic | Low | The higher polarity of methanol compared to ethanol will further reduce its solvating capacity for a non-polar compound. |

| Water | Polar Protic | Very Low | The highly polar nature of water and its strong hydrogen-bonding network make it a poor solvent for the non-polar 1H-Indene, 1-methylene-.[1][2] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for 1H-Indene, 1-methylene-, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid compound in an organic solvent at a specified temperature.

Objective: To quantitatively determine the solubility of 1H-Indene, 1-methylene- in a selected organic solvent at a controlled temperature.

Materials:

-

1H-Indene, 1-methylene- (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Calibrated pipettes

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge (optional)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1H-Indene, 1-methylene- to a known volume of the selected organic solvent in a sealed vial or flask. The presence of a visible excess of the solute is crucial to ensure saturation.

-

Place the sealed container in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the controlled temperature for a sufficient time (e.g., 12-24 hours) to allow for the separation of the undissolved solute.

-

If necessary, centrifuge the sample to facilitate the separation of the excess solute.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Dilute the aliquot with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID or UV-Vis spectrophotometer) to determine the concentration of 1H-Indene, 1-methylene-.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1H-Indene, 1-methylene-.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

In-Depth Technical Guide: Health and Safety Information for 1H-Indene, 1-methylene-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as an in-depth technical guide for research, scientific, and drug development professionals. The information provided herein is compiled from available public sources. However, there is a significant lack of comprehensive toxicological and biological data for "1H-Indene, 1-methylene-". Therefore, this guide emphasizes precautionary measures based on the chemical properties of this compound and general safety protocols for similar substances. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional and regulatory safety standards.

Chemical and Physical Properties

"1H-Indene, 1-methylene-," also known as 1-methyleneindene or benzofulvene, is an unsaturated cyclic hydrocarbon. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2471-84-3 | [1][2][3] |

| Molecular Formula | C₁₀H₈ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Melting Point | 37 °C | [4] |

| Boiling Point | 215.9 °C at 760 mmHg | [4] |

| Flash Point | 77.5 °C | [4] |

| Density | 1.02 g/cm³ | [4] |

| Vapor Pressure | 0.212 mmHg at 25°C | [4] |

Hazard Identification and GHS Classification

-

Flammability: The compound has a flash point of 77.5°C, indicating it is a combustible liquid.[4] Vapors may form flammable mixtures with air.

-

Reactivity: As a reactive alkene, it may be prone to polymerization, which can be exothermic and potentially violent, especially in the presence of initiators or upon prolonged storage.[6] It may also be sensitive to air and light.

-

Toxicity: The toxicity of "1H-Indene, 1-methylene-" has not been thoroughly investigated. However, related compounds like indene (B144670) and other volatile organic compounds (VOCs) can cause skin, eye, and respiratory irritation.[7][8] Inhalation of high concentrations of VOCs can lead to central nervous system depression.[9]

Due to the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if inhaled, ingested, or in contact with skin.

Toxicological Data Summary

A comprehensive search of toxicological databases and scientific literature did not yield quantitative toxicological data for "1H-Indene, 1-methylene-". The table below reflects this data gap.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Given the lack of data, it is recommended to handle this compound as a potentially hazardous substance.

Biological Effects and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological effects, mechanism of action, or associated signaling pathways of "1H-Indene, 1-methylene-". Studies on some indene derivatives have explored their potential as anticancer agents by inhibiting tubulin polymerization.[10][11] Research on fulvenes, which share a similar exocyclic double bond, has investigated their role as inhibitors of NADPH oxidase 4 (Nox4).[12] However, it is crucial to note that these findings on related structures cannot be directly extrapolated to "1H-Indene, 1-methylene-".

Due to the absence of data, no signaling pathway diagrams can be provided for this specific compound.

Experimental Protocols

Detailed experimental protocols for handling "1H-Indene, 1-methylene-" are not available. The following protocols are based on general best practices for handling flammable, reactive, and potentially toxic liquid organic compounds.

General Handling Protocol

-

Risk Assessment: Conduct a thorough risk assessment for all planned experiments.

-

Personal Protective Equipment (PPE):

-

Wear a flame-resistant lab coat.

-

Use chemical safety goggles and a face shield.

-

Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before and during use.

-

-

Ventilation: All handling of "1H-Indene, 1-methylene-" should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere: For storage and reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and oxidation.

-

Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.

-

Quantities: Use the smallest feasible quantities of the compound for experiments.

-

Waste Disposal: Dispose of all waste containing "1H-Indene, 1-methylene-" in appropriately labeled, sealed containers as hazardous waste, following institutional and local regulations.

In Vitro Toxicity Assessment Protocol (General)

Should toxicological studies be undertaken, the following general protocol for assessing the cytotoxicity of volatile organic compounds can be adapted.

-

Cell Culture: Culture human cell lines (e.g., A549 for lung, HepG2 for liver) on porous membranes in a multi-well plate format.

-

Exposure System: Utilize a sealed exposure chamber that allows for the volatilization of "1H-Indene, 1-methylene-" and exposure of the cells at the air-liquid interface. This mimics inhalation exposure.[13]

-

Dose-Response: Expose the cells to a range of concentrations of the compound for a defined period.

-

Viability Assays: Following exposure, assess cell viability using standard assays such as MTT or neutral red uptake.

-

Data Analysis: Determine the IC50 (the concentration at which 50% of cell growth is inhibited) to quantify the compound's cytotoxicity.

Visualizations

As there is no information on specific signaling pathways for "1H-Indene, 1-methylene-", the following diagrams illustrate general experimental workflows for handling hazardous chemicals and conducting in vitro toxicity studies.

Caption: General workflow for handling hazardous chemicals.

Caption: Workflow for in vitro toxicity testing of a volatile compound.

References

- 1. 1H-Indene, 1-methylene- [webbook.nist.gov]

- 2. 1H-Indene,1-methilene- CAS#: 2471-84-3 [m.chemicalbook.com]

- 3. 1H-Indene, 1-methylene- [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 10. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fulvene-5 potently inhibits NADPH oxidase 4 and blocks the growth of endothelial tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

"1H-Indene, 1-methylene-" literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth literature review and historical context for 1H-Indene, 1-methylene-, a reactive exocyclic olefin also known as 1-methyleneindene or benzofulvene. As a member of the fulvene (B1219640) class of compounds, it is of significant interest in organic synthesis due to its versatile reactivity, particularly in cycloaddition reactions. This document consolidates available data on its synthesis, spectroscopic characterization, and known chemical properties. While specific biological data for 1-methyleneindene is limited, the known activities of the broader indene (B144670) and fulvene classes of compounds are discussed to provide context for potential future research. Detailed experimental protocols for its synthesis via the Wittig reaction and its characterization are presented, alongside a discussion of its potential utility in the construction of complex polycyclic frameworks.

Introduction and Historical Context

1H-Indene, 1-methylene- (CAS No. 2471-84-3) is an unsaturated bicyclic hydrocarbon.[1] Structurally, it is a derivative of indene with an exocyclic double bond at the 1-position.[1] Its chemistry is closely related to that of fulvenes, a class of compounds characterized by a cross-conjugated system of double bonds, which were first synthesized by Thiele in 1900.[2][3] The unique electronic structure of fulvenes, including 1-methyleneindene, imparts them with high reactivity, making them valuable intermediates in organic synthesis.[2] They are known to be thermally unstable and sensitive to oxygen and light.[3] The historical interest in these compounds stems from their utility in forming complex polycyclic and heterocyclic scaffolds through cycloaddition reactions.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 1H-Indene, 1-methylene- is presented below. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of 1H-Indene, 1-methylene-

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 2471-84-3 | [1] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available |

Table 2: Spectroscopic Data for 1H-Indene, 1-methylene-

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Data not explicitly found in searches, but would be crucial for structural confirmation. | |

| ¹³C NMR | Data available from various databases. | [1] |

| Mass Spectrometry (GC-MS) | m/z peaks at 128 (M+), 127. | [1] |

| Kovats Retention Index | Standard non-polar: 1166.9; Semi-standard non-polar: 1095, 1098; Standard polar: 1763. | [1] |

Synthesis of 1H-Indene, 1-methylene-

The synthesis of 1-methyleneindene can be achieved through several methods, with the Wittig reaction being a prominent and reliable approach. This method involves the reaction of a phosphorus ylide with a ketone, in this case, 1-indanone (B140024).

Wittig Reaction from 1-Indanone

The Wittig reaction provides a direct route to 1-methyleneindene from the readily available starting material, 1-indanone. The reaction proceeds via the formation of a phosphorus ylide from a phosphonium (B103445) salt, which then reacts with the ketone to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.[4][5][6][7]

Experimental Protocol: Synthesis of 1-Methyleneindene via Wittig Reaction

This protocol is adapted from a procedure for the synthesis of the closely related compound, 1-methyleneindane.[4]

Materials:

-

Strong base (e.g., n-Butyllithium or Potassium tert-butoxide)

-

Anhydrous Tetrahydrofuran (THF)

-

1-Indanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (1.0 equivalent), such as n-butyllithium in hexanes or potassium tert-butoxide in THF, to the suspension with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is typically indicated by a distinct color change to deep yellow or orange.[4]

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 1-indanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain 1-methyleneindene and triphenylphosphine oxide.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 1-methyleneindene.[4]

Diagram of the Wittig Reaction Workflow:

Chemical Reactivity and Potential Applications

As a fulvene derivative, 1-methyleneindene is expected to be a reactive diene in [4+2] cycloaddition reactions (Diels-Alder reactions) and a dienophile in reactions with other dienes.[2][3] This reactivity makes it a valuable building block for the synthesis of complex polycyclic molecules.

Cycloaddition Reactions

Fulvenes can act as either a 4π or a 2π component in cycloaddition reactions.[3] In the case of 1-methyleneindene, the exocyclic double bond can act as the 2π component (dienophile), while the diene system within the five-membered ring can act as the 4π component. The specific role it plays depends on the electronic nature of the reaction partner.

While specific experimental protocols for Diels-Alder reactions of 1-methyleneindene were not found in the literature reviewed, a general reaction scheme can be proposed based on the known reactivity of fulvenes.

Diagram of a General Diels-Alder Reaction:

Biological Activity

-

Indene Derivatives: Various substituted indene compounds have been explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[8]

-

Fulvene Derivatives: Some acylfulvenes, which are derivatives of the natural product illudin S, have shown cytotoxic activity against cancer cells.[9] Their mechanism of action is believed to involve bioreductive activation to electrophilic intermediates that can alkylate biological macromolecules like DNA.[9] Additionally, some fulvene-containing hydrogels have demonstrated low cytotoxicity against mouse fibroblast cells, suggesting potential for biomedical applications.[2]

Given the reactivity of the exocyclic double bond in 1-methyleneindene, it is plausible that it could interact with biological nucleophiles, potentially leading to cytotoxic or other biological effects. However, dedicated studies are required to ascertain any specific antimicrobial, cytotoxic, or other pharmacological activities.

Signaling Pathways

There is currently no information available in the scientific literature regarding the modulation of any specific signaling pathways by 1H-Indene, 1-methylene-. Future research in this area would be necessary to explore its potential interactions with cellular signaling cascades.

Conclusion

1H-Indene, 1-methylene- is a reactive and synthetically useful molecule belonging to the benzofulvene class. Its synthesis is readily achievable through established methods such as the Wittig reaction, and its structure can be confirmed using standard spectroscopic techniques. The primary utility of 1-methyleneindene lies in its potential as a building block in cycloaddition reactions for the construction of complex polycyclic systems. While there is a lack of specific data on its biological activities and interactions with signaling pathways, the known pharmacology of related indene and fulvene derivatives suggests that this could be a fruitful area for future investigation. This technical guide provides a solid foundation of the current knowledge on 1H-Indene, 1-methylene-, intended to facilitate further research and application of this versatile compound.

References

- 1. 1H-Indene, 1-methylene- [webbook.nist.gov]

- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-Indene, 1-methylene-

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1H-Indene, 1-methylene-, a valuable building block in organic synthesis. The primary method detailed is the Wittig reaction, a reliable approach for the methylenation of ketones.

Quantitative Data Summary

The following table summarizes key quantitative data for the product, 1H-Indene, 1-methylene-. While a specific isolated yield for the described Wittig reaction was not available in the cited literature, moderate yields are typically expected for the methylenation of cyclic ketones using non-stabilized ylides.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈ | [NIST] |

| Molecular Weight | 128.17 g/mol | [NIST] |

| CAS Number | 2471-84-3 | [NIST] |

| Appearance | Not specified; likely an oil or low-melting solid | - |

| Expected Yield | Moderate (Specific value not cited in literature) | General knowledge of Wittig reactions |

| ¹H NMR Data | Data available in spectral databases | See Spectroscopic Data section |

| ¹³C NMR Data | Data available in spectral databases | See Spectroscopic Data section |

Experimental Protocol: Wittig Synthesis of 1H-Indene, 1-methylene-

This protocol details the synthesis of 1H-Indene, 1-methylene- from 1-indanone (B140024) via a Wittig reaction. The procedure involves the formation of the phosphorus ylide followed by its reaction with the ketone.

Materials and Reagents

-

Strong base (e.g., n-Butyllithium or Potassium tert-butoxide)

-

Anhydrous Tetrahydrofuran (THF)

-

1-Indanone

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Equipment

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure

Part 1: Ylide Formation

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base (1.1 equivalents of n-Butyllithium or potassium tert-butoxide) to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a distinct color change, often to a deep yellow or orange.[1]

Part 2: Wittig Reaction

-

Cool the ylide solution back to 0 °C.

-

Dissolve 1-indanone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the 1-indanone solution dropwise to the ylide solution via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]

Part 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain 1H-Indene, 1-methylene- and triphenylphosphine (B44618) oxide.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure product.[1]

Spectroscopic Data

Characterization of the final product should be performed using standard spectroscopic methods.

-

¹H NMR and ¹³C NMR: Spectroscopic data for 1H-Indene, 1-methylene- are available in public databases such as the NIST WebBook and PubChem.

-

Mass Spectrometry: The molecular ion peak can be observed using GC-MS or other mass spectrometry techniques.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1H-Indene, 1-methylene- via the Wittig reaction.

Caption: Workflow for the synthesis of 1H-Indene, 1-methylene-.

Reaction Scheme

The overall transformation is depicted in the following reaction scheme.

Caption: Wittig reaction of 1-indanone to form 1H-Indene, 1-methylene-.

References

Palladium-Catalyzed Synthesis of 1-Methylene-1H-Indene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-methylene-1H-indene and its derivatives, a structural motif of interest in medicinal chemistry and materials science. The methodologies presented herein focus on palladium-catalyzed reactions, which offer a versatile and efficient means of constructing this key molecular framework.

Introduction

1-Methylene-1H-indene derivatives are valuable building blocks in organic synthesis and have been identified in various biologically active compounds. The development of robust synthetic routes to access these molecules is of significant interest. Palladium catalysis has emerged as a powerful tool for the construction of the indene (B144670) core, enabling diverse and efficient transformations. This document outlines several palladium-catalyzed methods, providing detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.

Method 1: Tandem Suzuki-Miyaura Coupling and Heck Reaction

An efficient method for the synthesis of functionalized 1-methylene-1H-indenes involves a palladium-catalyzed tandem reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with arylboronic acids.[1] This one-pot procedure combines a Suzuki-Miyaura coupling with an intramolecular Heck reaction, offering a straightforward approach to complex indene structures.

Experimental Protocol

A general procedure for the tandem Suzuki-Miyaura coupling and Heck reaction is as follows:

-

To a reaction vial, add 1-(2,2-dibromovinyl)-2-alkenylbenzene (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Add a degassed solvent (e.g., toluene (B28343) or 1,4-dioxane).

-

Seal the vial and heat the mixture at the specified temperature (typically 80-100 °C) for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite, washing with an organic solvent such as ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired 1-methylene-1H-indene derivative.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 1-methylene-1H-indene derivatives using the tandem Suzuki-Miyaura/Heck reaction.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 12 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 12 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | 100 | 10 | 88 |

| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane | 110 | 15 | 75 |

Method 2: Intramolecular Cyclization of 2-Alkenylphenyl-acetylenes

Another effective strategy for the synthesis of 1-methylene-1H-indenes is the palladium-catalyzed intramolecular cyclization of 2-alkenylphenyl-acetylenes.[2] This method can be adapted to introduce functionality at the 3-position of the indene ring.

Experimental Protocol

The general procedure for the intramolecular cyclization is as follows:

-

In a reaction flask, dissolve the 2-alkenylphenyl-acetylene substrate (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).

-

Add the palladium catalyst (e.g., PdCl₂(MeCN)₂, 5 mol%) and a copper salt (e.g., CuCl₂ or CuBr₂, 2.0 equiv.).

-

Stir the reaction mixture at room temperature or with gentle heating as required, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The table below outlines the results for the synthesis of 3-halo-1-methyleneindenes via this intramolecular cyclization.

| Entry | Substrate | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Allylphenylacetylene | PdCl₂(MeCN)₂ (5) | CuCl₂ | MeCN | RT | 3 | 3-Chloro-1-methyleneindene | 81 |

| 2 | 2-Allylphenylacetylene | PdCl₂(MeCN)₂ (5) | CuBr₂ | MeCN | RT | 3 | 3-Bromo-1-methyleneindene | 78 |

| 3 | 2-(But-2-en-1-yl)phenylacetylene | PdCl₂(MeCN)₂ (5) | CuCl₂ | MeCN | 50 | 6 | 3-Chloro-2-methyl-1-methyleneindene | 75 |

Visualizing the Synthetic Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow and a proposed catalytic cycle for the tandem Suzuki-Miyaura/Heck reaction.

Caption: Experimental workflow for the tandem synthesis of 1-methylene-1H-indene.

Caption: Proposed catalytic cycle for the tandem Suzuki-Miyaura/Heck reaction.

Conclusion

The palladium-catalyzed methods described provide efficient and versatile routes for the synthesis of 1-methylene-1H-indene derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of these important compounds. Further optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for the Polymerization of 1H-Indene, 1-methylene- as a Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indene, 1-methylene-, also known as 1-methyleneindene or α-methyleneindane, is a cyclic exo-methylene hydrocarbon monomer that has garnered interest in polymer synthesis. The resulting polymer, poly(1-methyleneindene), features a unique structure with indane rings pendant to the main polymer chain. This structure imparts distinct thermal and mechanical properties to the material. This document provides detailed application notes and experimental protocols for the synthesis of poly(1-methyleneindene) via anionic, cationic, and free-radical polymerization methods. Furthermore, it explores the potential applications of this polymer, particularly in the realm of drug development, based on its characteristics and the broader context of polymer science in medicine.

Data Presentation: A Comparative Overview of Polymerization Methods

The choice of polymerization technique significantly influences the properties of the resulting poly(1-methyleneindene). The following table summarizes key quantitative data associated with different synthetic approaches.

| Polymerization Method | Initiator/Catalyst | Typical Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |

| Living Anionic | sec-BuLi, Li-naphthalenide, K-naphthalenide | Predicted by monomer/initiator ratio | < 1.1[1] | 137[1][2] |

| Cationic | BF₃OEt₂ | 15,000 - 25,000 (example) | 1.6 - 1.9 (example) | 137[3] |

| Free-Radical | α,α′-azobisisobutyronitrile (AIBN) | Variable | > 1.5 (typically broad) | Not widely reported |

Experimental Protocols

Living Anionic Polymerization

Living anionic polymerization of 1-methyleneindene allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, a critical feature for applications requiring precise polymer architectures, such as in drug delivery systems.

Materials:

-

1H-Indene, 1-methylene- (freshly purified)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

sec-Butyllithium (sec-BuLi) or other suitable anionic initiator

-

Methanol (B129727) (for termination)

-